

In-Depth Technical Guide: Solubility and Stability Profile of Nimesulide

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Compound of Interest		
Compound Name:	NIM-7	
Cat. No.:	B1193345	Get Quote

Disclaimer: Initial searches for a compound designated "NIM-7" did not yield publicly available information corresponding to a specific chemical entity for drug development. The term predominantly refers to a mathematical game or financial metrics. Therefore, this guide provides a comprehensive solubility and stability profile for Nimesulide, a well-documented non-steroidal anti-inflammatory drug (NSAID), as a representative example of the requested technical content and format. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Nimesulide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its poor solubility presents a significant challenge in the development of various dosage forms, potentially impacting bioavailability. This document provides a detailed overview of the solubility and stability characteristics of Nimesulide, including quantitative data, detailed experimental protocols, and visual workflows to support research and development activities.

Solubility Profile

Nimesulide is practically insoluble in water, with a reported aqueous solubility of approximately 0.01 mg/mL.[2][3] Its solubility is significantly influenced by the solvent, pH, and the presence of co-solvents or surfactants.

Quantitative Solubility Data



The following tables summarize the solubility of Nimesulide in various solvents and conditions.

Table 1: Solubility of Nimesulide in Organic Solvents

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	~30 mg/mL[4]
Dimethylformamide (DMF)	~30 mg/mL[4]
Ethanol	~1 mg/mL[4]

Table 2: Aqueous Solubility of Nimesulide in Co-Solvent Systems

Co-solvent System (10% v/v in water)	Solubility Increase (Fold)	
Dimethylacetamide (DMA)	10[2][3]	
Isopropanol	3.6[2]	
Ethanol	3.3[2]	

Table 3: Solubility of Nimesulide in Surfactant Systems

Surfactant (10% w/v in water)	Solubility Increase (Fold)
Brij 58	39[2][3]

Table 4: pH-Dependent Aqueous Solubility of Nimesulide

рН	Condition	Solubility
6.8	Phosphate Buffer	8.827 μg/mL[2]
7.4	Phosphate Buffer	Increased solubility compared to pure water due to ionization of the weakly acidic drug.[1][5]



Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][6][7] These studies also inform the development of stability-indicating analytical methods.

Summary of Forced Degradation Studies

Nimesulide is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is relatively stable under neutral, thermal, and photolytic stress conditions.

Table 5: Stability of Nimesulide under Forced Degradation Conditions

Stress Condition	Observation	
Acid Hydrolysis (e.g., 0.1 M HCl)	Significant degradation observed.	
Base Hydrolysis (e.g., 0.1 M NaOH)	Significant degradation observed.	
Oxidative (e.g., 3-30% H ₂ O ₂)	Significant degradation observed.	
Thermal (e.g., 60-80°C)	Generally stable.	
Photolytic (e.g., UV light exposure)	Generally stable, though some studies have investigated photochemical stability.[8]	

Experimental Protocols

Detailed methodologies for key solubility and stability experiments are provided below.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

4.1.1 Materials

- Nimesulide powder
- Selected solvent (e.g., phosphate buffer pH 7.4)



- Scintillation vials or glass tubes with screw caps
- Orbital shaker with temperature control
- Centrifuge
- 0.22 μm syringe filters
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

4.1.2 Protocol

- Add an excess amount of Nimesulide powder to a vial containing a known volume of the solvent.
- Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
- Shake the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
- After incubation, visually inspect the samples to ensure an excess of solid drug remains.
- Centrifuge the samples to pellet the undissolved solid.
- Quantify the concentration of Nimesulide in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Kinetic Solubility Assay (96-Well Plate Method)

This high-throughput method provides an estimate of solubility under non-equilibrium conditions.

4.2.1 Materials

Nimesulide stock solution in DMSO (e.g., 10 mM)



- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- 96-well filter plates and collection plates
- Plate shaker
- · UV-Vis plate reader or HPLC system

4.2.2 Protocol

- Prepare a serial dilution of the Nimesulide DMSO stock solution in a 96-well plate.
- Add the aqueous buffer to each well of the filter plate.
- Transfer a small volume of the Nimesulide DMSO solutions to the corresponding wells of the
 filter plate containing the buffer. The final DMSO concentration should be kept low (e.g.,
 <1%) to minimize its effect on solubility.
- Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
- Filter the solutions into a collection plate using a vacuum manifold.
- Determine the concentration of the dissolved Nimesulide in the filtrate using a UV-Vis plate reader or by HPLC analysis.

Stability-Indicating HPLC Method for Forced Degradation Studies

This method is designed to separate and quantify Nimesulide from its degradation products.

4.3.1 Forced Degradation Sample Preparation

- Acid Hydrolysis: Dissolve Nimesulide in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve Nimesulide in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.



- Oxidation: Dissolve Nimesulide in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified time.
- Thermal Degradation: Expose solid Nimesulide powder to dry heat (e.g., 80°C) for a specified duration.
- Photodegradation: Expose a solution of Nimesulide or the solid powder to a light source as specified in ICH Q1B guidelines.

4.3.2 HPLC Method Parameters (Example)

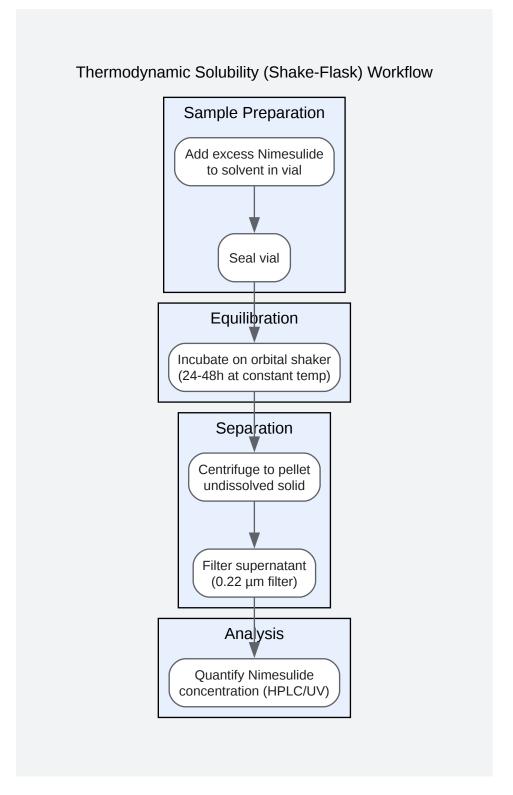
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)
 and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be
 optimized to achieve separation of all degradation products.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where Nimesulide and its degradation products have significant absorbance (e.g., 220 nm or 300 nm).
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Injection Volume: 20 μL.

4.3.3 Analysis

- Inject the prepared stressed samples and an unstressed control sample into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug (Nimesulide).
- The method is considered "stability-indicating" if all degradation product peaks are wellresolved from the parent drug peak and from each other.



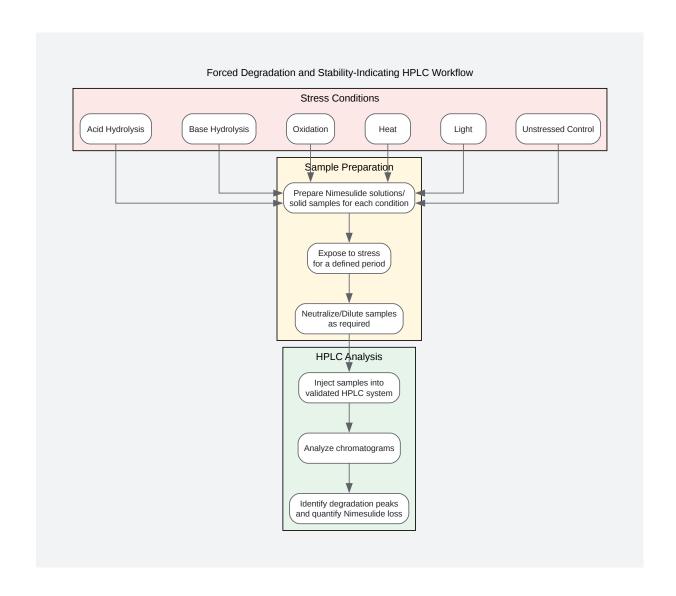
Visualizations Experimental Workflow Diagrams



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Workflow for Forced Degradation Stability Study.

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